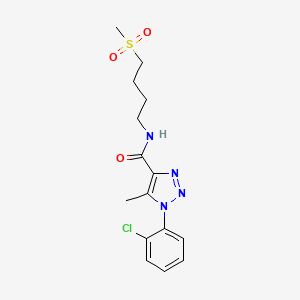![molecular formula C10H18N2O4 B7429979 3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid, commonly known as BMAA, is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments. The presence of BMAA in seafood and drinking water has raised concerns about potential health risks associated with cyanobacterial blooms.
Mecanismo De Acción
The exact mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve the incorporation of BMAA into proteins, leading to the formation of misfolded proteins and protein aggregates. BMAA has also been shown to activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
BMAA has been shown to have a variety of biochemical and physiological effects, including inhibition of protein synthesis, disruption of mitochondrial function, and activation of oxidative stress pathways. BMAA has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases, as it can induce neuronal damage and death in vitro and in vivo. However, there are limitations to using BMAA in lab experiments, including the difficulty of obtaining pure BMAA and the potential for variability in BMAA concentrations in natural samples.
Direcciones Futuras
Future research on BMAA should focus on developing more accurate and sensitive methods for detecting BMAA in environmental samples and seafood. Additionally, more research is needed to fully understand the mechanism of BMAA neurotoxicity and the potential health risks associated with exposure to BMAA. Finally, there is a need for further research on potential treatments for BMAA-induced neurodegeneration.
Métodos De Síntesis
BMAA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-serine with methyl acrylate to form L-β-methylaminoalanine, which is then converted to BMAA through a series of chemical reactions. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of L-serine to BMAA.
Aplicaciones Científicas De Investigación
BMAA has been the subject of extensive scientific research due to its potential neurotoxicity. Studies have shown that BMAA can cause neuronal damage and death in vitro and in vivo, and can lead to the formation of protein aggregates similar to those found in neurodegenerative diseases. BMAA has also been shown to be neurotoxic in animal models, causing behavioral changes and motor deficits.
Propiedades
IUPAC Name |
3-[[6-(methylamino)-6-oxohexanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-11-8(13)4-2-3-5-9(14)12-7-6-10(15)16/h2-7H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRSQDDTXDZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)
